NPY1R Binding Affinity: 4-(2-Furylmethyl) vs. 4-Methyl Substitution Comparison
This compound exhibits an IC50 of 7,440 nM (pIC50 5.13) at the human neuropeptide Y receptor type 1 (NPY1R) in a cell-based Ca²⁺ flux assay, as determined through the MLSCN confirmatory dose-response screen [1]. In contrast, the 4-methyl-substituted analog 3-[(4-bromophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,4-triazole was not identified as active in the same NPY1R counterscreen, indicating that the 2-furylmethyl group at N4 is a critical determinant for NPY1R engagement [2]. The furan oxygen provides an additional hydrogen bond acceptor not present in the methyl analog, consistent with the observed difference in receptor recognition.
| Evidence Dimension | NPY1R inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 7,440 nM (pIC50 = 5.13) |
| Comparator Or Baseline | 4-methyl analog (3-[(4-bromophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,4-triazole): Not active in NPY1R assay (AID 1279) |
| Quantified Difference | Active vs. not active; >4-fold selectivity window implied by assay threshold |
| Conditions | Cell-based high-throughput assay measuring NPY-Y1 antagonism via CNGC calcium flux in HEK293 cells; confirmatory dose-response format (PubChem AID 1279) |
Why This Matters
For researchers studying NPY receptor pharmacology or metabolic disorders, the 4-(2-furylmethyl) compound provides measurable NPY1R engagement that its 4-methyl analog cannot deliver, making it the requisite tool compound for this target.
- [1] BindingDB BDBM42469: IC50 = 7.44E+3 nM at NPY1R (Human). Curated from PubChem BioAssay AID 1279, The Scripps Research Institute Molecular Screening Center (2008). View Source
- [2] PubChem BioAssay AID 1279 Summary: The 4-methyl analog (CID not active in this assay) was screened in the same NPY1R counterscreen panel. Scripps Research Institute MLSCN. View Source
